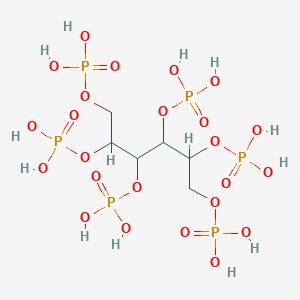

D-glucitol hexakis(dihydrogen phosphate)

Description

D-Glucitol hexakis(dihydrogen phosphate), often conflated with myo-inositol hexakis(dihydrogen phosphate) (phytic acid, InsP6), is a polyphosphorylated sugar alcohol derivative. While glucitol (sorbitol) and inositol are structurally distinct (glucitol is an open-chain sugar alcohol, whereas inositol is a cyclic polyol), the term "D-glucitol hexakis(dihydrogen phosphate)" may arise from nomenclature inconsistencies in non-English literature or databases . The compound, as referenced in the provided evidence, likely corresponds to myo-inositol hexakis(dihydrogen phosphate) (CAS 83-86-3), a naturally occurring molecule with six phosphate groups esterified to the hydroxyls of a cyclohexane ring . Phytic acid is ubiquitous in plant seeds, serving as a phosphorus storage molecule, and is notable for its chelating properties, antioxidant activity, and roles in animal nutrition and biomedical applications .

Properties

CAS No. |

17453-87-1 |

|---|---|

Molecular Formula |

C6H20O24P6 |

Molecular Weight |

662.05 g/mol |

IUPAC Name |

1,2,4,5,6-pentaphosphonooxyhexan-3-yl dihydrogen phosphate |

InChI |

InChI=1S/C6H20O24P6/c7-31(8,9)25-1-3(27-33(13,14)15)5(29-35(19,20)21)6(30-36(22,23)24)4(28-34(16,17)18)2-26-32(10,11)12/h3-6H,1-2H2,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24) |

InChI Key |

GPTYWYWIIFHSHG-UHFFFAOYSA-N |

SMILES |

C(C(C(C(C(COP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |

Canonical SMILES |

C(C(C(C(C(COP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |

Other CAS No. |

17453-87-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares D-glucitol hexakis(dihydrogen phosphate) (presumed synonymous with phytic acid) with structurally or functionally analogous compounds, including its salts, derivatives, and other phosphate esters.

Phytic Acid and Its Salts

Table 1: Key Properties of Phytic Acid and Its Salts

- Solubility and Reactivity : The free acid form (InsP6) is water-soluble but forms insoluble complexes with divalent cations (e.g., Ca²⁺, Mg²⁺, Zn²⁺). Sodium phytate’s high solubility makes it suitable for liquid formulations, whereas calcium/magnesium salts are used in slow-release agricultural products .

- Biological Activity: Phytic acid inhibits pathological processes by chelating metal ions required for reactive oxygen species (ROS) generation. Sodium phytate, however, shows reduced metal-chelating efficacy compared to the free acid due to cation saturation .

Structural Analogs: Cyclohexane-Based Phosphates

- Cyclohexane-1,2,3,4,5,6-hexayl Hexakis(phosphate) Derivatives: These include synthetic analogs like myo-inositol hexaphosphate derivatives (e.g., hexazinc salts) and cyclohexane-based ligands used in molecular docking studies. Such compounds exhibit high-affinity interactions with proteins, such as Clostridium difficile toxins, by mimicking endogenous substrates .

Other Phosphate Esters

- Dihexadecyl Hydrogen Phosphate : A dialkyl phosphate (CAS N/A) used in organic synthesis and surfactants. Unlike phytic acid, it lacks a cyclic backbone, resulting in lower chelation capacity but higher surfactant activity .

- Potassium Dihydrogen Phosphate (KH2PO4) : A simple phosphate salt (CAS 7778-77-0) used in fertilizers and buffers. It lacks the polyphosphate structure of InsP6, limiting its chelation properties but enhancing its utility in pH regulation .

Animal Nutrition

Phytic acid in feed reduces mineral bioavailability but can be degraded by phytase enzymes to release inorganic phosphorus and myo-inositol. Dietary phosphorus supplementation inhibits mucosal phosphatase activity, reducing InsP6 degradation efficiency in poultry .

Industrial Uses

Sodium phytate prevents metal corrosion in aqueous systems, while zinc phytate enhances UV resistance in polymers .

Q & A

Q. How can molecular dynamics (MD) simulations predict the chelation behavior of D-glucitol hexakis(dihydrogen phosphate) with metal ions?

- Methodological Answer : Simulate using AMBER or CHARMM force fields with explicit solvent models. Validate with experimental data (e.g., ITC for binding constants). Focus on coordination sites (e.g., Ca²⁺ binding to equatorial phosphates at pH 7.4) .

Regulatory and Safety Considerations

- Handling Precautions : Follow GHS guidelines for corrosive substances (e.g., wear nitrile gloves, use fume hoods). Refer to SDS for phytic acid analogs (CAS 83-86-3) for spill management .

- Regulatory Compliance : Check regional chemical inventories (e.g., IECSC in China, TSCA in the U.S.) for registration requirements. Prioritize environmental risk assessments for aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.